3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a naphthalene-2-sulfonyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Naphthalene-2-sulfonyl Group: The naphthalene-2-sulfonyl group is introduced via sulfonylation, where the pyrazole is treated with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The naphthalene-2-sulfonyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the naphthalene-2-sulfonyl group, making it less hydrophobic and potentially less active in certain biological assays.
1-(Naphthalene-2-sulfonyl)-1H-pyrazole: Lacks the methyl groups, which can affect its reactivity and binding properties.
3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a naphthalene group, which can influence its chemical and biological properties.
Uniqueness
The presence of both the 3,5-dimethyl groups and the naphthalene-2-sulfonyl group in 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole makes it unique. This combination provides a balance of hydrophobicity and electronic effects that can be advantageous in various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
Properties
IUPAC Name |
3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-9-12(2)17(16-11)20(18,19)15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWUKVOTBCIKAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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